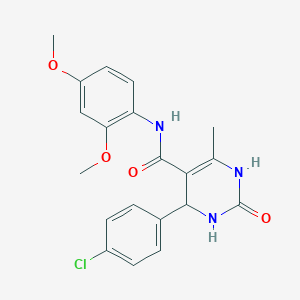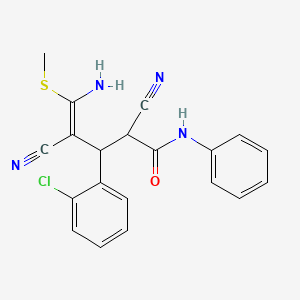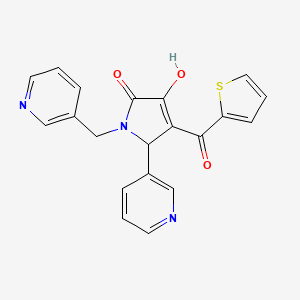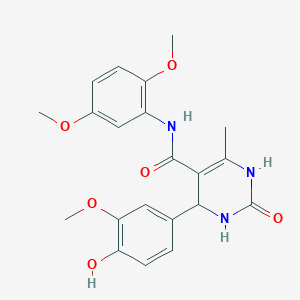
N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide
Descripción general
Descripción
N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide, also known as IMB-103, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. IMB-103 is a member of the family of compounds known as cannabinoids, which have been found to have a wide range of biological effects.
Mecanismo De Acción
N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide works by interacting with the endocannabinoid system in the body. Specifically, it binds to the CB1 and CB2 receptors, which are located throughout the body and are involved in a wide range of physiological processes. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, which can lead to a variety of biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. In addition to its analgesic and anti-inflammatory effects, this compound has been found to have neuroprotective effects, which may make it useful for the treatment of neurological disorders such as Alzheimer's disease. Additionally, this compound has been found to have anti-tumor effects, which may make it useful for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. Additionally, this compound has been found to have a relatively low toxicity profile, which makes it a promising candidate for further study. However, there are also some limitations to using this compound in lab experiments. For example, its complex synthesis method may make it difficult to produce in some labs, and its effects may vary depending on the specific experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide. One area of interest is the development of new synthetic methods for producing this compound, which could make it more accessible to researchers. Additionally, further study is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in human subjects.
Aplicaciones Científicas De Investigación
N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide has been found to have a wide range of potential therapeutic applications, including the treatment of pain, inflammation, and neurological disorders. In particular, this compound has been found to have significant analgesic effects in animal models, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been found to have anti-inflammatory effects, which may make it useful for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-(4-iodophenyl)-4-(4-methoxyphenyl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO2/c1-13(11-14-3-9-17(22-2)10-4-14)12-18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDVVUIOLTVRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)CC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}-2-thienyl)ethanone](/img/structure/B3964938.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(5-methyl-2-furyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964939.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B3964959.png)


![1-ethyl-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3964975.png)
![N,N-diethyl-1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-3-pyrrolidinamine](/img/structure/B3964987.png)
![1-[3-(dimethylamino)propyl]-4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964994.png)
![3-{[(2-bromo-4-nitrophenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B3965001.png)
![N-(4-{[3-(2-allylphenoxy)-2-hydroxypropyl][(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3965015.png)

![2-(2-{[(1,2-dimethylpropyl)(2-furylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B3965026.png)